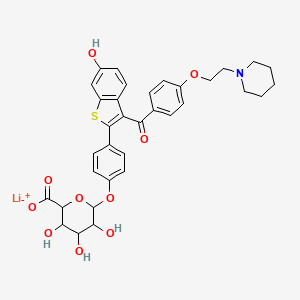

Raloxifene-4'-D-glucuronide lithium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronide conjugates, including Raloxifene 4’-Glucuronide .

准备方法

Synthetic Routes and Reaction Conditions: Raloxifene 4’-Glucuronide is primarily synthesized through the process of glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoforms UGT1A1, UGT1A8, and UGT1A10 . The reaction typically occurs in the liver and intestines, where these enzymes are abundantly present .

Industrial Production Methods: Industrial production of Raloxifene 4’-Glucuronide can involve microbial bioconversion processes. For instance, the microorganism Streptomyces sp NRRL 21489 has been used to convert Raloxifene into its glucuronidated forms in a tank fermentation process . This method involves the cultivation of the microorganism in a controlled environment, followed by the extraction and purification of the glucuronidated products using techniques such as UV, LC/MS, and NMR spectroscopy .

化学反应分析

Types of Reactions: Raloxifene 4’-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to Raloxifene, facilitated by the enzyme UDP-glucuronosyltransferase .

Common Reagents and Conditions: The primary reagent in the glucuronidation reaction is glucuronic acid, and the reaction is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction conditions typically involve an aqueous environment at physiological pH and temperature, as it occurs naturally in the liver and intestines .

Major Products: The major products of the glucuronidation reaction are Raloxifene 4’-Glucuronide and other glucuronidated forms such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide .

科学研究应用

Raloxifene 4’-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its role in the metabolism and pharmacokinetics of Raloxifene, providing insights into the drug’s efficacy and safety . In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Raloxifene and its metabolites in biological samples . Additionally, the microbial bioconversion process used to produce Raloxifene 4’-Glucuronide is of interest in industrial biotechnology for the production of glucuronidated compounds .

作用机制

Raloxifene 4’-Glucuronide exerts its effects primarily through its interaction with estrogen receptors. As a metabolite of Raloxifene, it retains some of the parent compound’s activity, albeit at a significantly reduced potency . Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of Raloxifene to form Raloxifene 4’-Glucuronide is a detoxification process that facilitates the excretion of the drug from the body .

相似化合物的比较

Raloxifene 4’-Glucuronide can be compared with other glucuronidated metabolites of Raloxifene, such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide . These compounds share similar metabolic pathways and functions but differ in their specific sites of glucuronidation and resulting biological activities . Raloxifene 4’-Glucuronide is unique in its specific glucuronidation at the 4’ position, which influences its pharmacokinetic properties and biological activity .

Similar Compounds

- Raloxifene 6-Glucuronide

- Raloxifene 6,27-Diglucuronide

- Raloxifene 27-Glucuronide

Raloxifene 4’-Glucuronide stands out due to its specific site of glucuronidation and its role in the overall metabolism and excretion of Raloxifene .

属性

分子式 |

C34H34LiNO10S |

|---|---|

分子量 |

655.7 g/mol |

IUPAC 名称 |

lithium;3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1 |

InChI 键 |

AKGXZWGDHSMZHM-UHFFFAOYSA-M |

规范 SMILES |

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)

![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)

![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)

![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)

![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)